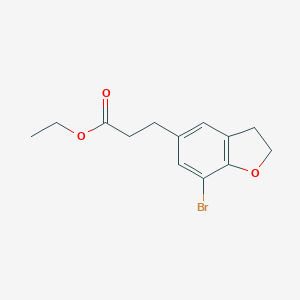

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-YL)propanoate

Overview

Description

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate is a chemical compound with the molecular formula C₁₃H₁₅BrO₃ and a molecular weight of 299.16 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is often used as a receptor agonist in sleep disorder therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate typically involves the bromination of 2,3-dihydro-1-benzofuran followed by esterification with ethyl propanoate. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or dichloromethane . The esterification process may involve the use of an acid catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are typically carried out in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of de-brominated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids .

Scientific Research Applications

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Acts as a receptor agonist in studies related to sleep disorders and other neurological conditions.

Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate involves its interaction with specific receptors in the body. As a receptor agonist, it binds to and activates these receptors, leading to a cascade of biochemical events that result in its therapeutic effects. The molecular targets and pathways involved in its action are still under investigation, but it is known to affect neurological pathways related to sleep regulation .

Comparison with Similar Compounds

Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate can be compared with other benzofuran derivatives, such as:

Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate: Similar structure but with an additional bromine atom, leading to different chemical properties and reactivity.

Ethyl 3-(7-bromo-2,3-dihydrobenzofuran-5-yl)propanoate: A closely related compound with slight variations in the benzofuran ring structure.

Properties

IUPAC Name |

ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrO3/c1-2-16-12(15)4-3-9-7-10-5-6-17-13(10)11(14)8-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEPEIYBFPORDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(C(=C1)Br)OCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447419 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196597-67-8 | |

| Record name | Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: What is the molecular structure of Ethyl 3-(7-bromo-2,3-dihydro-1-benzofuran-5-yl)propanoate and how was it synthesized?

A1: this compound is a brominated organic compound. [] It was synthesized by reacting Ethyl 3-(2,3-dihydro-1-benzofuran-5-yl)propanoate with bromine. [] The structure consists of a propanoate unit linked to a brominated dihydrobenzofuran system. [] Interestingly, the benzofuran system is planar and forms an angle of 87.27° with the propanoate unit. []

Q2: Is there any information available regarding the spectroscopic data for this compound?

A2: Unfortunately, the abstract provided in the research paper does not delve into the spectroscopic data for this compound. [] Further investigation into the full paper or supplementary materials might provide insights into specific spectroscopic characteristics.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol](/img/structure/B23227.png)

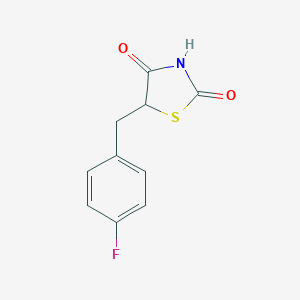

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

![7-Chloromethyloxy-carbonyloxy-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B23271.png)